molecular formula C22H27FN4O4 B2659809 4-((3-(3,5-dimethoxyphenyl)ureido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide CAS No. 1235625-12-3

4-((3-(3,5-dimethoxyphenyl)ureido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide

Cat. No. B2659809
CAS RN: 1235625-12-3
M. Wt: 430.48
InChI Key: OZQZYKVWEKIGKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((3-(3,5-dimethoxyphenyl)ureido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C22H27FN4O4 and its molecular weight is 430.48. The purity is usually 95%.
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Scientific Research Applications

Metabolic Pathways and Pharmacokinetics

The disposition and metabolism of related compounds, such as SB-649868, have been extensively studied in humans. These studies are crucial for understanding the pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME) of novel therapeutic agents. For instance, the metabolism of SB-649868, an orexin receptor antagonist, involves oxidation and rearrangement of the benzofuran ring, indicating complex metabolic pathways that are essential for drug development and safety evaluation (Renzulli et al., 2011).

Synthesis of Novel Pharmaceutical Agents

The synthesis of new chemical entities derived from structural modifications of "4-((3-(3,5-dimethoxyphenyl)ureido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide" has led to the discovery of compounds with potential anti-inflammatory, analgesic, antitubercular, and antibacterial activities. For example, novel benzodifuranyl derivatives have been synthesized and evaluated for their COX-2 inhibitory, analgesic, and anti-inflammatory activities, highlighting the compound's utility in developing new therapeutic agents (Abu‐Hashem et al., 2020).

Biological Activities and Mechanisms of Action

The compound and its derivatives have been investigated for their biological activities, including antimicrobial, antiviral, and anticancer properties. These studies contribute to the understanding of their mechanisms of action at the molecular level, which is fundamental for the rational design of drugs targeting specific biological pathways. For instance, urea and thiourea derivatives of piperazine doped with febuxostat exhibited promising antiviral and antimicrobial activities, underscoring the compound's potential in addressing infectious diseases (Krishna Reddy et al., 2013).

properties

IUPAC Name

4-[[(3,5-dimethoxyphenyl)carbamoylamino]methyl]-N-(4-fluorophenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN4O4/c1-30-19-11-18(12-20(13-19)31-2)25-21(28)24-14-15-7-9-27(10-8-15)22(29)26-17-5-3-16(23)4-6-17/h3-6,11-13,15H,7-10,14H2,1-2H3,(H,26,29)(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZQZYKVWEKIGKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)NCC2CCN(CC2)C(=O)NC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.